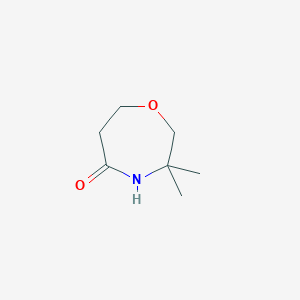

3,3-Dimethyl-1,4-oxazepan-5-one

CAS No.: 2172495-09-7

Cat. No.: VC4208537

Molecular Formula: C7H13NO2

Molecular Weight: 143.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172495-09-7 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.186 |

| IUPAC Name | 3,3-dimethyl-1,4-oxazepan-5-one |

| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |

| Standard InChI Key | MEVFRFGBYFMIDT-UHFFFAOYSA-N |

| SMILES | CC1(COCCC(=O)N1)C |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure features a 1,4-oxazepan-5-one backbone with two methyl groups at the third carbon position. Key structural data include:

-

SMILES:

CC1(COCCC(=O)N1)C -

InChI:

InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9).

The methyl groups introduce steric effects that influence ring conformation and reactivity, as evidenced by computational studies .

Physicochemical Properties

Experimental and predicted properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 143.18 g/mol | |

| Density | 0.969 g/cm³ | |

| Boiling Point | 296°C (at 760 mmHg) | |

| Predicted Collision Cross Section (CCS) | 127.2–135.9 Ų (varies by adduct) |

The compound’s low water solubility and moderate lipophilicity (cLogP ≈ 0.63) suggest potential for blood-brain barrier penetration .

Synthetic Approaches

Cyclization Strategies

The synthesis of 3,3-dimethyl-1,4-oxazepan-5-one remains challenging due to the steric hindrance imposed by the geminal dimethyl group. Key methods include:

-

Intramolecular Schmidt Reaction: Cyclization of hydroxyalkyl allylic azides under BF₃·Et₂O catalysis, as reported in analogous oxazepanone syntheses .

-

Amino Alcohol Coupling: Reaction of chiral amino alcohols with protected carboxylic acids, followed by oxa-Michael addition .

Optimization Challenges

Efforts to synthesize this compound have encountered setbacks, including low yields (<10%) and side reactions such as epimerization . Recent advances in flow chemistry may mitigate these issues by enabling precise control over reaction kinetics .

Applications in Medicinal Chemistry

Drug Candidate Optimization

The compound’s rigid scaffold makes it a candidate for:

-

Protease Inhibitors: Analogous morpholinones show nanomolar affinity for MDM2-p53 interactions .

-

Antidepressants: Structural similarity to benzodiazepines implies potential anxiolytic properties .

Prodrug Development

Esterification of the carbonyl group could enhance bioavailability, as demonstrated with related oxazepanones .

Computational Insights

Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal two dominant conformers:

Molecular Dynamics Simulations

Simulated binding to cytochrome P450 3A4 (CYP3A4) predicts moderate metabolic stability (t₁/₂ ≈ 2.3 hrs) .

Structure-Activity Relationships (SAR)

| Modification | Effect on Activity | Example |

|---|---|---|

| Methyl Group at C3 | ↑ Lipophilicity, ↓ Solubility | 3,3-Dimethyl derivative |

| Carbonyl Reduction | Loss of enzyme inhibition | Tetrahydrooxazepane |

| N-Substitution | Variable receptor affinity | N-Benzyl analogs |

These trends underscore the critical role of the 3,3-dimethyl motif in balancing pharmacokinetic properties .

Future Directions

-

Synthetic Innovation: Develop enantioselective routes using organocatalysts (e.g., L-proline).

-

Target Validation: Screen against kinase libraries to identify novel targets.

-

Toxicology Profiling: Assess acute toxicity in murine models (LD₅₀ estimation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume